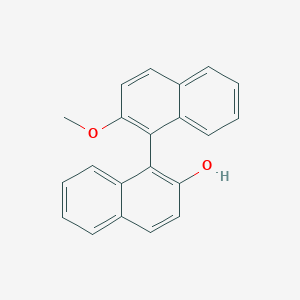

1-(2-Methoxynaphthalen-1-yl)naphthalen-2-ol

Description

Properties

IUPAC Name |

1-(2-methoxynaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)20-16-8-4-2-6-14(16)10-12-18(20)22/h2-13,22H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSSVMYYSHYMAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956645 | |

| Record name | 2'-Methoxy[1,1'-binaphthalen]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35193-70-5, 35193-69-2, 79547-82-3 | |

| Record name | NSC255513 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Methoxy[1,1'-binaphthalen]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2'-Methoxy-(1,1'-binaphthalen)-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(+)-2'-Methoxy-(1,1'-binaphthalen)-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxynaphthalen-1-yl)naphthalen-2-ol typically involves the reaction of 2-methoxynaphthalene with naphthalen-2-ol under specific conditions. One common method involves the use of potassium carbonate and solvents like dichloromethane. The reaction is carried out at room temperature, followed by purification steps such as recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxynaphthalen-1-yl)naphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups into the naphthalene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce halogenated or nitrated derivatives .

Scientific Research Applications

1-(2-Methoxynaphthalen-1-yl)naphthalen-2-ol has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of advanced materials, such as luminescent dyes for scintillators and environmental remediation technologies.

Mechanism of Action

The mechanism of action of 1-(2-Methoxynaphthalen-1-yl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways . The methoxy and hydroxyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomerism and Substituent Effects

- 1-(2-Methoxynaphthalen-1-yl)phenanthren-2-ol (Compound 25): This phenanthrene-based analog replaces one naphthalene ring with a phenanthrene system. The methoxy group at the ortho position stabilizes the molecule, enabling high-yield synthesis (95%) via Pd/C-catalyzed hydrogenation .

(E)-1-((2-Methoxyphenyl)diazenyl)naphthalen-2-ol and (E)-1-((3-Methoxyphenyl)diazenyl)naphthalen-2-ol :

These azo-linked palladium(II) complexes highlight the impact of methoxy substitution position (ortho vs. meta). Ortho-substituted complexes exhibit stronger hydrogen bonding and intramolecular interactions, leading to distinct square-planar geometries and spectroscopic profiles. DFT/B3LYP calculations corroborate structural stability differences due to substituent positioning .

Isomeric Spacer Effects in Electrodeposition

- OPD and PPD Schiff Bases: The salen-type ligands 1-((E)-(2-((E)-(2-hydroxynaphthalen-1-yl)methyleneamino)phenylimino)methyl)naphthalen-2-ol (OPD) and its positional isomer (PPD) differ in spacer orientation. OPD’s ortho-methoxy configuration enhances Ni–W alloy electrodeposition efficiency by improving microstructural homogeneity and corrosion resistance, whereas PPD’s para-substitution reduces additive compatibility .

Structural and Spectroscopic Data Table

Key Research Findings

- Synthetic Flexibility : Methoxy-substituted naphthols are synthesized via catalytic hydrogenation, azo coupling, or Schiff base condensation, with yields >90% under optimized conditions .

- Substituent-Driven Properties : Ortho-methoxy groups enhance steric hindrance and intramolecular interactions, whereas para-substitution favors solubility and supramolecular diversity .

- Biological Relevance : Electron-withdrawing groups (e.g., trifluoromethoxy) improve bioactivity, but methoxy derivatives remain pivotal in asymmetric catalysis due to their chiral resolution capabilities .

Biological Activity

1-(2-Methoxynaphthalen-1-yl)naphthalen-2-ol, a compound featuring a naphthalene backbone with a methoxy substituent, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(2-Methoxynaphthalen-1-yl)naphthalen-2-ol can be represented as follows:

This compound is characterized by the presence of two naphthalene rings and a hydroxyl group, which may contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that compounds related to 1-(2-Methoxynaphthalen-1-yl)naphthalen-2-ol exhibit significant anticancer properties. For instance, derivatives of naphthalene have been shown to modulate the activity of Nur77, an orphan nuclear receptor involved in tumorigenesis. Compounds designed with bicyclic aromatic structures have demonstrated enhanced anti-tumor activity against various cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .

Case Study:

A study synthesized several derivatives of naphthalene, including those similar to 1-(2-Methoxynaphthalen-1-yl)naphthalen-2-ol, which were evaluated for their anti-proliferative effects. One compound showed remarkable potency in inhibiting cell growth and inducing apoptosis through the upregulation of Nur77 .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Methanol extracts containing similar naphthalene derivatives exhibited antibacterial activity against pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined, showcasing the potential of these compounds in combating resistant strains .

The biological activity of 1-(2-Methoxynaphthalen-1-yl)naphthalen-2-ol may be attributed to several mechanisms:

- Inhibition of Nuclear Receptors: The interaction with Nur77 suggests that this compound can modulate apoptotic pathways in cancer cells by altering gene expression related to cell survival and proliferation .

- Antimicrobial Mechanisms: The exact mechanism by which naphthalene derivatives exert their antibacterial effects is still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile of 1-(2-Methoxynaphthalen-1-yl)naphthalen-2-ol is essential for understanding its therapeutic potential. Preliminary data suggest that compounds in this class are moderately soluble in organic solvents and exhibit favorable absorption characteristics, which could enhance their bioavailability .

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.